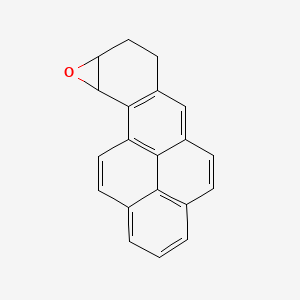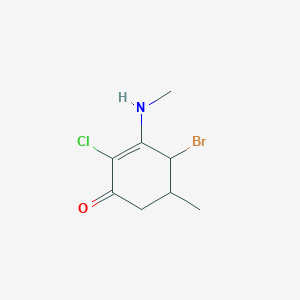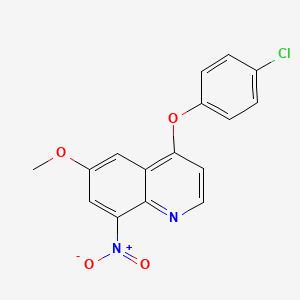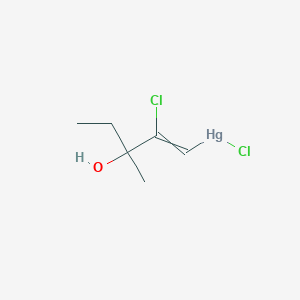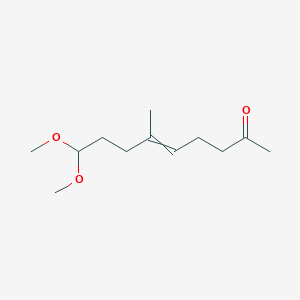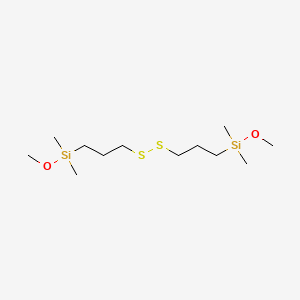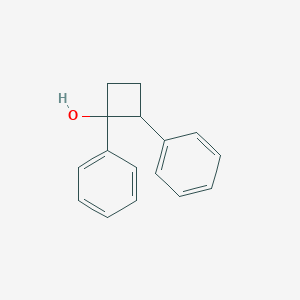![molecular formula C17H19ClO B14504014 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene CAS No. 62897-59-0](/img/structure/B14504014.png)
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 1-chloro-2-methylpropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated process control systems.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 1-[2-Hydroxy-1-(4-methoxyphenyl)propyl]-4-methylbenzene.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-[2-Hydroxy-1-(4-methoxyphenyl)propyl]-4-methylbenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Chloro-1-(4-methoxyphenyl)propyl]benzene
- 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-2-methylbenzene
- 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-3-methylbenzene
Uniqueness
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene is unique due to the specific positioning of the chloro, methoxy, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62897-59-0 |
|---|---|
Molecular Formula |
C17H19ClO |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
1-[2-chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C17H19ClO/c1-12-4-6-14(7-5-12)17(13(2)18)15-8-10-16(19-3)11-9-15/h4-11,13,17H,1-3H3 |
InChI Key |
RCQHZQAIUAAHML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
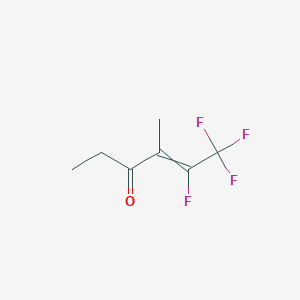
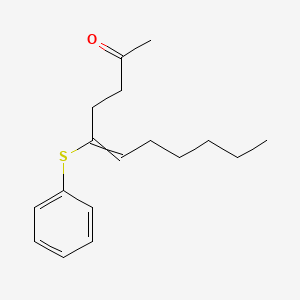
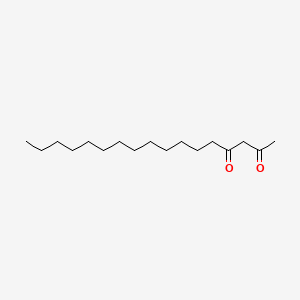
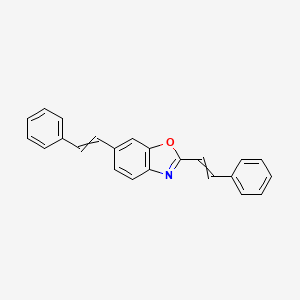
![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
